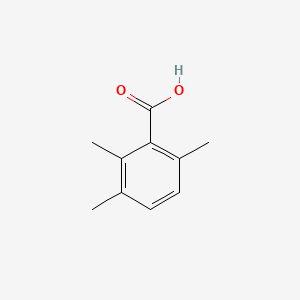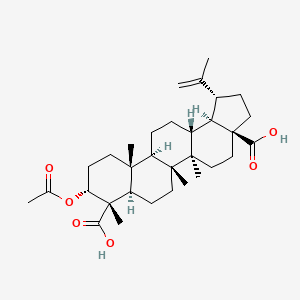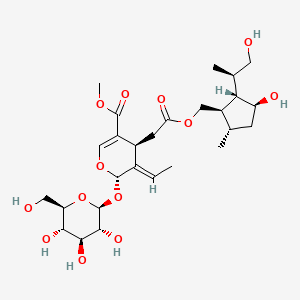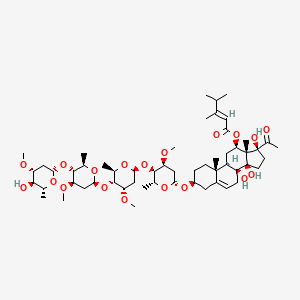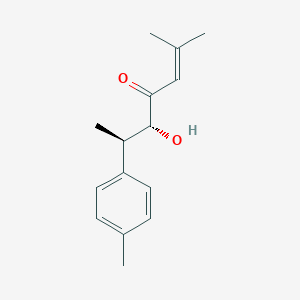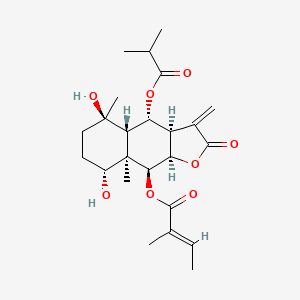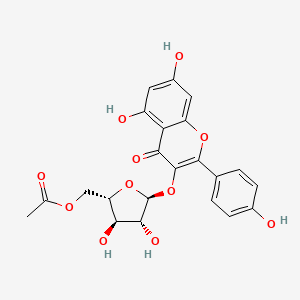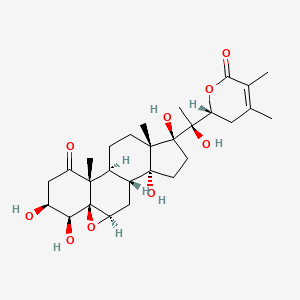
Lipoxin LC-MS Mixture
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This mixture contains several lipoxins and their precursor, arachidonic acid. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be serially diluted for preparation of calibrators and QC standards and/or used directly as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.The fatty acids in this mixture represent the metabolic cascade of the lipoxins, a family of lipid mediators that are generated at the site of vascular and mucosal inflammation where they down-regulate polymorphonuclear leukocyte recruitment and function. Lipoxins are produced by human leukocytes via the oxygenation of arachidonic acid by either 15- or 5-lipoxygenase, which forms 15-HETE or 5-HETE intermediates before subsequent metabolism to lipoxin A4 and B4. 15(R)-Lipoxin A4 is derived from the aspirin-triggered formation of 15(R)-HETE from arachidonic acid.
Scientific Research Applications
Analytical Methodology Development
A LC-MS-based methodology has been developed for analyzing lipid mixtures, including lipoxins. This method allows for detailed analysis of lipids associated with human lipoproteins, demonstrating clear differences between normal individuals and those with specific lipid metabolism disorders (Sommer, Herscovitz, Welty, & Costello, 2006).
Detection of Oxidative Stress in Cells
Reversed-phase HPLC coupled with positive-ionization electrospray MS (LC-MS) has been utilized to detect intact oxidized phospholipids in cells under oxidative stress. This method allows for the identification of specific oxidized lipids in complex mixtures, providing insights into the cellular response to oxidative damage (Spickett et al., 2001).
Food Analysis
LC-MS techniques are applied in food analysis, particularly for the examination of lipids including lipoxins. The technology offers sensitivity and the ability to analyze large, thermally labile, and highly polar compounds, which is crucial for the detailed analysis of naturally occurring substances in food products (Careri, Mangia, & Musci, 1998).
Proteomics, Metabolomics, and Lipidomics
LC-MS is central to the 'omics' technologies like proteomics, metabolomics, and lipidomics. It provides structural and quantitative data, crucial for understanding human diseases and developing new drug targets (Griffiths & Wang, 2009).
Sample Preparation Techniques
Methods for lipid extraction from human serum using LC-MS have been developed, demonstrating efficient recovery for various lipid classes. This is vital for human serum lipid profiling in scientific research and clinical trials (Pellegrino et al., 2014).
Methodologies for Lipid Mediators
LC-MS/MS is used for identifying and quantitating lipid mediators, including lipoxins. This involves coupling with solid phase extraction techniques to enhance sensitivity (Colas, Gomez, & Dalli, 2020).
properties
Product Name |
Lipoxin LC-MS Mixture |
|---|---|
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



